[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Paz-PC is synthesized through the oxidation of low-density lipoprotein particles. The process involves isolating and purifying phosphatidylcholine species from oxidized low-density lipoprotein, which contain a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .
Industrial Production Methods: : The industrial production of Paz-PC involves large-scale oxidation of low-density lipoprotein particles, followed by isolation and purification of the desired phosphatidylcholine species. The process requires precise control of reaction conditions to ensure the formation of the specific oxidized short-chain fatty acid remnant at the sn-2 position .
Chemical Reactions Analysis
Types of Reactions: : Paz-PC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for understanding its behavior and interactions in biological systems .
Common Reagents and Conditions
Major Products: : The major products formed from these reactions include various oxidized phosphatidylcholine species, which play significant roles in biological processes such as atherosclerosis and inflammation .
Scientific Research Applications
Paz-PC has numerous scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of oxidized phosphatidylcholine species
Biology: Investigating the role of oxidized low-density lipoprotein in cellular processes and diseases
Medicine: Exploring the involvement of Paz-PC in atherosclerosis and other cardiovascular diseases
Industry: Developing diagnostic tools and therapeutic agents targeting oxidized low-density lipoprotein
Mechanism of Action
Paz-PC exerts its effects through interactions with specific molecular targets and pathways. It is recognized by macrophage scavenger receptors, such as CD36, which mediate the uptake of oxidized low-density lipoprotein particles. This interaction leads to the formation of foam cells, a key event in the development of atherosclerosis . The underlying mechanism involves the activation of signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor 7 (IRF7), which contribute to the pro-inflammatory and pro-atherogenic effects of Paz-PC .
Comparison with Similar Compounds
Paz-PC is unique among oxidized phosphatidylcholine species due to its specific structure and biological effects. Similar compounds include:
1-Palmitoyl-2-Arachidonoyl-sn-glycero-3-phosphocholine: Another oxidized phosphatidylcholine species with different fatty acid remnants.
1-Palmitoyl-2-Linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleic acid remnant at the sn-2 position.
1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine: Contains an oleic acid remnant at the sn-2 position.
Paz-PC’s uniqueness lies in its specific oxidized short-chain fatty acid remnant, which contributes to its distinct biological activities and roles in disease processes .
Properties
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQYDSARXURNG-SSEXGKCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922533 |
Source
|
Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117746-89-1 |
Source
|
Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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